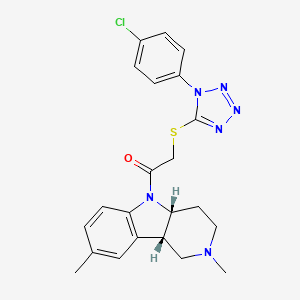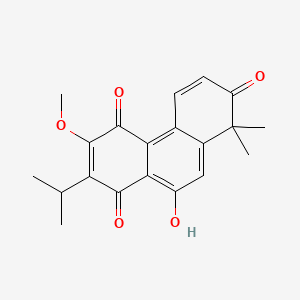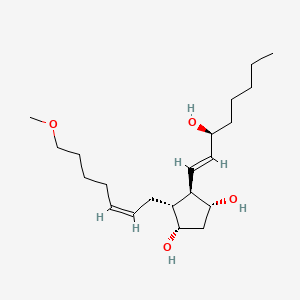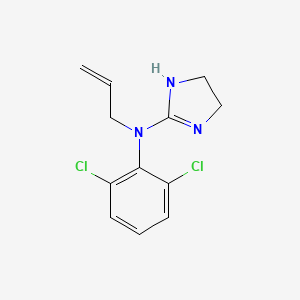
Alinidina
Descripción general
Descripción
Alinidine (ST567) is a negative chronotrope developed in the 1970s and 1980s . It causes bradycardia by inhibiting the pacemaker current by altering the maximal channel conductance and voltage threshold . Its development was halted because it was not sufficiently specific for its target .
Synthesis Analysis
Alinidine is an HCN Channel blocker of neuronal I_h, related cardiac I_f channels, and ATP-sensitive K_ir channels . It is an analog of clonidine; a bradycardic and antiarrhythmic agent (sinus tachyarrhythmias) . Alinidine affects physiological markers in conscious dogs .Molecular Structure Analysis
The molecular formula of Alinidine is C12H13Cl2N3 . Its molecular weight is 270.15 g/mol . The IUPAC name is N - (2,6-dichlorophenyl)- N -prop-2-enyl-4,5-dihydro-1 H -imidazol-2-amine .Physical And Chemical Properties Analysis
Alinidine is a solid substance stored under inert gas . It is off-white in color and soluble in DMSO . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Cardiología: Manejo de la Angina Inestable
La Alinidina se ha estudiado por sus efectos en pacientes con angina inestable. Actúa como un inhibidor específico del nodo sinusal, lo que significa que puede reducir la frecuencia cardíaca sin interactuar con los receptores beta-adrenérgicos . Esta propiedad la hace potencialmente valiosa para el manejo de afecciones donde se desea una frecuencia cardíaca más baja para disminuir la carga cardíaca y la demanda de oxígeno.
Infarto de Miocardio: Efectos Hemodinámicos
En el contexto del infarto de miocardio, la capacidad de la this compound para disminuir la frecuencia cardíaca puede ser beneficiosa. Se ha observado que reduce ligeramente la presión arterial media mientras mantiene el volumen sistólico, lo que podría ser ventajoso en el manejo de ciertos pacientes con infarto de miocardio, particularmente aquellos sin insuficiencia cardíaca .
Farmacología: Inhibición del Nodo Sinusal
El principal mecanismo de acción de la this compound es la inhibición de la corriente marcapasos en el nodo sinoauricular. Este efecto se logra alterando la conductancia máxima del canal y el umbral de voltaje, lo que conduce a bradicardia . Esta acción farmacológica es significativa para la investigación de nuevos fármacos dirigidos al nodo sinusal.
Electrofisiología: Modulación del Potencial de Acción
Se ha observado que el compuesto causa alargamiento de la repolarización después de un potencial de acción . Esto podría tener implicaciones para el desarrollo de tratamientos para arritmias, donde la modulación del potencial de acción es una estrategia terapéutica clave.
Desarrollo de Fármacos: Especificidad y Seguridad
El desarrollo de la this compound se detuvo debido a su falta de especificidad para su objetivo previsto. También exhibió efectos de bloqueo en los canales de calcio y potasio . Comprender estos efectos es crucial para el desarrollo de fármacos más seguros y específicos en el futuro.
Ensayos Terapéuticos: Infarto Agudo de Miocardio
A pesar de su potencial, la this compound no mejoró los resultados entre los pacientes con infarto agudo de miocardio en un ensayo controlado aleatorio . Esto destaca la importancia de los ensayos clínicos para determinar la eficacia y seguridad de los nuevos agentes terapéuticos.
Angina de Pecho: Reducción de la Frecuencia Cardíaca
La investigación ha demostrado que la this compound puede reducir la frecuencia cardíaca en pacientes con angina de pecho estable . Dado que este efecto no está mediado por receptores adrenérgicos, ofrece un enfoque diferente en comparación con los betabloqueantes, que se utilizan comúnmente en el tratamiento de la angina.
Mecanismo De Acción
Target of Action
Alinidine primarily targets the pacemaker current in the heart . It acts as a negative chronotrope , meaning it reduces the heart rate .
Mode of Action
Alinidine works by inhibiting the pacemaker current . It achieves this by altering the maximal channel conductance and the voltage threshold . This results in a decrease in heart rate .
Biochemical Pathways
It is known that alinidine has a blocking effect oncalcium channels and potassium channels . This could potentially affect a variety of biochemical pathways, particularly those involving ion transport and cellular excitability.
Result of Action
The primary result of Alinidine’s action is a reduction in heart rate, or bradycardia . This is achieved through its inhibitory effect on the pacemaker current . Additionally, Alinidine causes elongation of repolarization after an action potential .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYVEUAQHPPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022571 | |
| Record name | Alinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33178-86-8 | |
| Record name | Alinidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alinidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alinidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALINIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



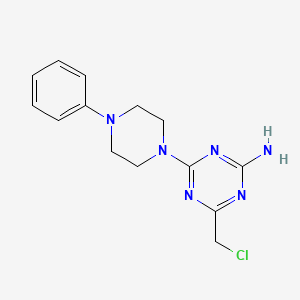
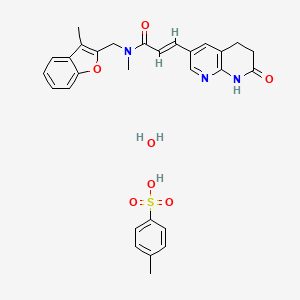
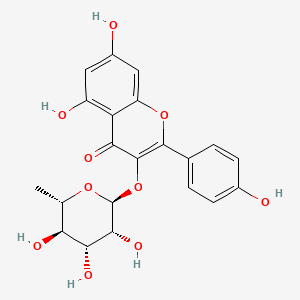
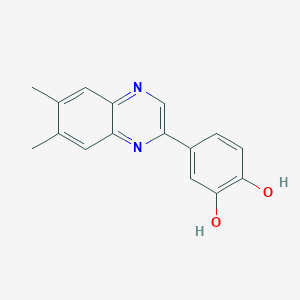
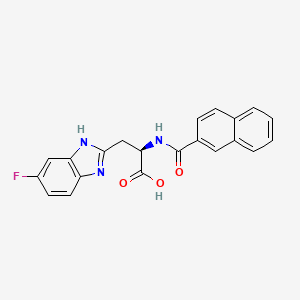
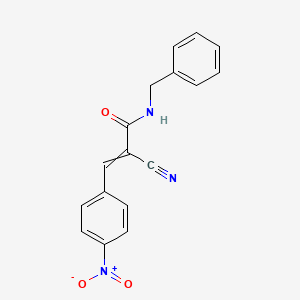

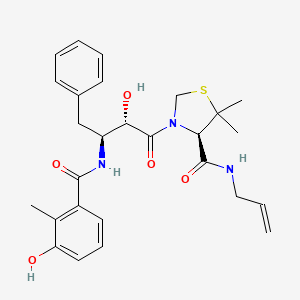
![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B1665633.png)
